Enhanced Lipophilicity (XLogP3) vs. Non-Methylated Pyridinylmethyl Analog
The target compound exhibits a computed XLogP3 of 0.6, whereas the des-methyl analog 2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one (CAS not available) is predicted to have an XLogP3 ≤ 0.0 based on the removal of two methyl groups [1]. This difference of ≥0.6 log units indicates substantially higher membrane permeability for the dimethyl derivative, consistent with the established contribution of ~0.3–0.5 log units per methyl group in heteroaromatic systems [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 2-(Pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one: XLogP3 ≤ 0.0 (predicted) |
| Quantified Difference | Δ XLogP3 ≥ 0.6 (≥4-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm; structure-based prediction |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and potential oral bioavailability, making the dimethyl analog a more suitable starting point for cell-permeable probe design.
- [1] Kuujia.com. 5,6-Dimethyl-2-(pyridin-4-yl)methyl-2,3-dihydropyridazin-3-one – Computed Properties (XLogP3 = 0.6). CAS No: 2197806-21-4. Accessed May 2026. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Methyl group contribution to logP). View Source
